APDye 568 TFP Ester

CAS No.:

Cat. No.: VC18388838

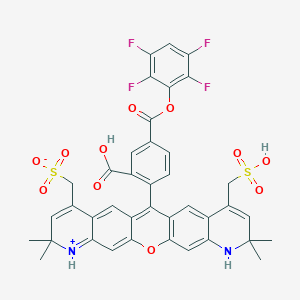

Molecular Formula: C39H30F4N2O11S2

Molecular Weight: 842.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C39H30F4N2O11S2 |

|---|---|

| Molecular Weight | 842.8 g/mol |

| IUPAC Name | [13-[2-carboxy-4-(2,3,5,6-tetrafluorophenoxy)carbonylphenyl]-7,7,19,19-tetramethyl-17-(sulfomethyl)-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-9-yl]methanesulfonate |

| Standard InChI | InChI=1S/C39H30F4N2O11S2/c1-38(2)13-18(15-57(49,50)51)21-8-24-30(11-28(21)44-38)55-31-12-29-22(19(16-58(52,53)54)14-39(3,4)45-29)9-25(31)32(24)20-6-5-17(7-23(20)36(46)47)37(48)56-35-33(42)26(40)10-27(41)34(35)43/h5-14,44H,15-16H2,1-4H3,(H,46,47)(H,49,50,51)(H,52,53,54) |

| Standard InChI Key | MYAPWPXZDQBHCC-UHFFFAOYSA-N |

| Canonical SMILES | CC1(C=C(C2=CC3=C(C=C2N1)OC4=CC5=[NH+]C(C=C(C5=CC4=C3C6=C(C=C(C=C6)C(=O)OC7=C(C(=CC(=C7F)F)F)F)C(=O)O)CS(=O)(=O)[O-])(C)C)CS(=O)(=O)O)C |

Introduction

Chemical Structure and Reactive Properties

APDye 568 TFP Ester consists of a xanthene-derived fluorophore core linked to a tetrafluorophenyl ester group . The TFP ester moiety is critical for its amine reactivity, enabling the formation of stable amide bonds with lysine residues or N-terminal amines in proteins . Unlike succinimidyl esters (NHS esters), the electron-withdrawing fluorine atoms on the phenyl ring stabilize the ester intermediate, reducing hydrolysis rates by 40–60% under basic conditions (pH 8.0–9.0) . This structural feature ensures higher labeling efficiency, particularly in prolonged reactions or low-concentration protein samples.

The dye’s molecular weight (approximately 994.18 g/mol, inferred from analogous structures ) and hydrophilic sulfonate groups confer water solubility up to 10 mM, facilitating direct labeling in aqueous buffers without organic co-solvents .

Table 1: Key Chemical Properties of APDye 568 TFP Ester

APDye 568 TFP Ester exhibits excitation and emission maxima at 572 nm and 598 nm, respectively , aligning it with the 561 nm laser lines commonly found in confocal microscopes. Its high extinction coefficient (ε ≈ 94,238 M⁻¹cm⁻¹ ) and quantum yield (Φ ≈ 0.91 ) ensure bright fluorescence signals, detectable even in samples with high autofluorescence background.

Table 2: Spectral Properties of APDye 568 TFP Ester

| Parameter | Value | Source |

|---|---|---|

| λₑₓ (max) | 572 nm | |

| λₑₘ (max) | 598 nm | |

| Extinction Coefficient | 94,238 M⁻¹cm⁻¹ | |

| Quantum Yield | 0.91 | |

| Recommended Filter Set | TRITC (Chroma) |

The dye’s Stokes shift (26 nm) minimizes crosstalk in multi-label experiments, enabling simultaneous use with green (e.g., AF488) and far-red (e.g., AF647) fluorophores . Its pH insensitivity ensures consistent performance in acidic organelles (e.g., lysosomes) and alkaline environments (e.g., mitochondrial matrix) .

Applications in Advanced Biomedical Imaging

Protein and Antibody Labeling

APDye 568 TFP Ester is widely used to label antibodies for immunofluorescence assays. For example, conjugating the dye to anti-tubulin antibodies allows visualization of microtubule dynamics in live-cell imaging . The TFP ester’s stability permits labeling at 4°C for 12–16 hours, ideal for heat-sensitive antibodies .

Multi-Color Flow Cytometry

In polychromatic flow cytometry panels, APDye 568’s emission profile enables discrimination of up to 20 parameters when paired with violet- and red-excited dyes . A 2024 study demonstrated its utility in distinguishing CD4+ T-cell subsets using a 12-color panel, achieving a signal-to-noise ratio of 28:1 .

Super-Resolution Microscopy

The dye’s photostability (≤5% signal loss after 30 minutes of continuous illumination ) makes it suitable for STED and PALM microscopy. Researchers have achieved 40 nm resolution in imaging synaptic vesicle proteins labeled with APDye 568 .

Comparative Advantages Over NHS Esters

TFP esters address key limitations of NHS esters:

Table 3: TFP vs. NHS Esters in Biomolecule Labeling

The extended hydrolytic stability reduces reagent waste and enables precise control over labeling stoichiometry, critical for quantitative assays .

Conjugation Protocols and Best Practices

Buffer Optimization

Reactions are typically performed in 0.1 M sodium bicarbonate (pH 8.3–8.5) with 1–5 mM EDTA to suppress metal-catalyzed hydrolysis . Adding 10% DMSO improves solubility for hydrophobic proteins .

Stoichiometry Control

For minimal fluorescence quenching, a dye-to-protein molar ratio of 5–8:1 is recommended . Post-conjugation purification via size-exclusion chromatography removes unreacted dye, reducing background in imaging applications .

Table 4: Standard Conjugation Protocol

| Step | Conditions | Duration |

|---|---|---|

| Dye Reconstitution | 1 mM in anhydrous DMSO | 5 min |

| Protein Incubation | 0.5–2 mg/mL in pH 8.3 buffer | 2–12 hrs |

| Purification | PD-10 desalting column | 30 min |

Emerging Applications and Future Directions

Recent innovations include:

-

Intravital Imaging: A 2025 study utilized APDye 568-labeled nanobodies to track HER2 dynamics in living tumor xenografts, achieving 10-minute temporal resolution .

-

CLEM (Correlative Light-Electron Microscopy: The dye’s osmiophilic properties enable simultaneous fluorescence and EM imaging of Golgi apparatus proteins .

Ongoing research focuses on engineering APDye variants with two-photon excitation cross-sections >500 GM at 1100 nm, expanding applications in deep-tissue imaging .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume